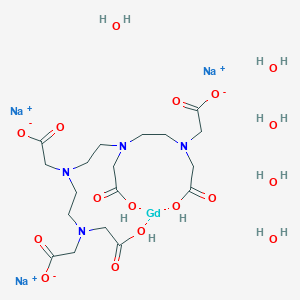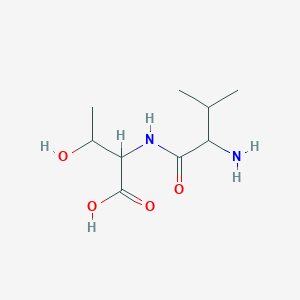
Sulfazamet-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfazamet-13C6: is a compound that is isotopically labeled with carbon-13. It is a derivative of sulfamethazine, which is a sulfonamide antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. The isotopic labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sulfazamet-13C6 involves the incorporation of carbon-13 into the molecular structure of sulfamethazine. This can be achieved through several synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the successful incorporation of the isotopic label.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized equipment and facilities designed for the handling of isotopically labeled compounds. The production process must also adhere to strict regulatory standards to ensure the safety and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfazamet-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
Sulfazamet-13C6 has a wide range of scientific research applications, including:
Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways in living organisms.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of Sulfazamet-13C6 is similar to that of sulfamethazine. It inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition prevents the formation of tetrahydrofolic acid, which is essential for bacterial growth and replication. The isotopic labeling with carbon-13 does not alter the mechanism of action but allows for detailed tracing and analysis in research studies.
Comparaison Avec Des Composés Similaires
Sulfamethazine: The parent compound of Sulfazamet-13C6, used as an antibacterial agent.
Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfamerazine: A sulfonamide with a slightly different structure but similar antibacterial properties.
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications. This labeling allows for precise tracing and analysis of metabolic pathways, making it a powerful tool in scientific studies.
Propriétés
Formule moléculaire |
C16H16N4O2S |
|---|---|
Poids moléculaire |
334.35 g/mol |
Nom IUPAC |
4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3/i7+1,8+1,9+1,10+1,13+1,15+1 |
Clé InChI |
MTERSQYMYBGZTP-LQVUGBGWSA-N |
SMILES isomérique |
CC1=NN(C(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)


![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

